hGLP-2(3-33,M10Y) is a modified analog of glucagon-like peptide-2, which is a 33 amino acid gastrointestinal hormone involved in various physiological processes, particularly in the regulation of intestinal growth and function. The modification involves substituting methionine at position 10 with tyrosine, enhancing the compound's pharmacological properties. This peptide has garnered attention for its potential therapeutic applications, particularly in treating intestinal diseases due to its improved stability and receptor affinity compared to native glucagon-like peptide-2.
hGLP-2(3-33,M10Y) is derived from the natural glucagon-like peptide-2 sequence, specifically the truncated form hGLP-2(3-33). The modification (M10Y) allows for oxidative iodination, facilitating the development of radioligands for receptor studies. This compound falls under the category of peptide hormones and is classified as a glucagon-like peptide receptor agonist/antagonist based on its functional properties in receptor interactions.
The synthesis of hGLP-2(3-33,M10Y) typically involves solid-phase peptide synthesis techniques. The incorporation of the M10Y substitution is achieved through selective amino acid coupling methods, ensuring that the modified residue is correctly positioned within the peptide chain.
hGLP-2(3-33,M10Y) retains the core structure of glucagon-like peptide-2 but features a modified side chain at position 10. This structural alteration influences its interaction with receptors.
The molecular formula for hGLP-2(3-33,M10Y) can be represented as C₁₆H₁₉N₃O₄S, with a molecular weight of approximately 349.39 g/mol. The three-dimensional conformation plays a critical role in its biological activity, particularly in receptor binding affinity.
hGLP-2(3-33,M10Y) participates in various biochemical reactions primarily involving its interaction with glucagon-like peptide receptors. These interactions can lead to downstream signaling events such as cyclic adenosine monophosphate production.
The mechanism of action for hGLP-2(3-33,M10Y) involves binding to the glucagon-like peptide receptor, leading to activation of intracellular signaling pathways that promote intestinal growth and function.
hGLP-2(3-33,M10Y) is typically characterized by:
hGLP-2(3-33,M10Y) has several scientific applications:
GLP-2(1-33) exerts pleiotropic effects through GLP-2R activation, with profound implications for gastrointestinal and systemic physiology:
Table 1: Physiological Functions of Endogenous GLP-2 Signaling
Target System | Primary Actions | Receptor Localization | Key Biomarkers |
---|---|---|---|
Gastrointestinal | Mucosal growth, blood flow enhancement, barrier function | Subepithelial myofibroblasts, enteric neurons | Villus height, crypt depth, hexose transport |
Skeletal | Suppression of bone resorption | Osteoclasts (indirect) | Serum CTX, osteocalcin |
Central Nervous | Appetite suppression, gastric emptying regulation | Hypothalamic POMC neurons | Food intake, gastric emptying rate |
Native GLP-2(1-33) exhibits extremely short plasma half-life (<7 minutes) due to rapid enzymatic cleavage by dipeptidyl peptidase IV (DPP-IV):
Contrary to initial assumptions as a silent metabolite, GLP-2(3-33) displays complex and context-dependent pharmacological properties:
Table 2: Pharmacological Profile of GLP-2(3-33) vs. GLP-2(1-33)
Parameter | GLP-2(1-33) | GLP-2(3-33) | Functional Implication |
---|---|---|---|
Receptor Binding Affinity (IC₅₀) | 3.1 nM | 41 nM | 7.5% affinity of native peptide |
cAMP Potency (EC₅₀) | 0.5-1.0 nM | 5.8 nM | Reduced Gαs activation efficiency |
Intrinsic Activity | Full agonist | Partial agonist (~30-50% max) | Context-dependent signaling bias |
In Vivo Stability | Minutes | Hours | Sustained receptor occupancy |
Critical knowledge gaps in GLP-2R biology necessitate advanced molecular probes:
The tyrosine-substituted analog hGLP-2(3-33,M10Y) addresses specific methodological limitations:
Table 3: Radioligand Binding Parameters for M10Y-Modified GLP-2 Analogs
Parameter | [¹²⁵I]-hGLP-2(1-33,M10Y) | [¹²⁵I]-hGLP-2(3-33,M10Y) | Biological Significance |
---|---|---|---|
KD (nM) | 59.3 | 40.6 | Comparable high-affinity binding |
Bmax | Lower | Higher | Enhanced receptor occupancy by metabolite |
On-rate (kon) | Slower | Faster | Rapid metabolite-receptor engagement |
Off-rate (koff) | Slower | Faster | Transient metabolite binding |
GLP-1R Cross-reactivity | Low (Ki ≈ 130 nM) | Low (Ki ≈ 330 nM) | Receptor selectivity retained |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: